molecular formula C24H18O5 B3714385 4-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

4-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Cat. No.: B3714385
M. Wt: 386.4 g/mol
InChI Key: ANRCYTVNODEVIJ-UHFFFAOYSA-N
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Description

The compound 4-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one (CAS: 376384-92-8) is a coumarin derivative with a molecular formula of C25H20O5 (molecular weight: 400.43 g/mol) . Its structure features:

  • A 4-methoxyphenyl substituent at position 4 of the chromenone core.
  • A 2-oxo-2-phenylethoxy group at position 7.

This compound is synthesized via etherification and substitution reactions, often employing acyl chlorides and amines under Schotten–Baumann conditions . Its structural motifs are associated with diverse pharmacological activities, including anti-inflammatory and anticancer properties, common among coumarin hybrids .

Properties

IUPAC Name

4-(4-methoxyphenyl)-7-phenacyloxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-27-18-9-7-16(8-10-18)21-14-24(26)29-23-13-19(11-12-20(21)23)28-15-22(25)17-5-3-2-4-6-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRCYTVNODEVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by the reaction with phenylglyoxal to introduce the phenylethoxy group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-methoxyphenyl group distinguishes the target compound from analogs with different substituents:

Compound Position 4 Substituent Molecular Weight (g/mol) Key Properties
Target compound 4-Methoxyphenyl 400.43 Enhanced lipophilicity; electron-donating methoxy group improves π-π stacking .
4-Ethyl-7-(2-oxo-2-phenylethoxy)chromen-2-one Ethyl 294.31 Reduced steric bulk; higher metabolic susceptibility due to lack of aromatic stabilization.
7-Methoxy-4-phenyl-2H-chromen-2-one Phenyl 266.28 Simpler structure; lacks ketone functionality in side chain.

Impact of Position 4 Modifications :

  • Methoxy groups (target compound) enhance metabolic stability compared to alkyl chains (e.g., ethyl) due to resonance stabilization .
  • Phenyl groups (e.g., ) increase rigidity but reduce solubility in polar solvents.

Substituent Variations at Position 7

The 2-oxo-2-phenylethoxy group at position 7 is critical for bioactivity. Key analogs include:

Compound Position 7 Substituent Molecular Weight (g/mol) Key Properties
Target compound 2-Oxo-2-phenylethoxy 400.43 Balanced steric/electronic profile; ketone enables hydrogen bonding.
7-(2-Oxo-1,2-diphenylethoxy)-4-phenylchromen-2-one 2-Oxo-1,2-diphenylethoxy 438.46 Increased steric hindrance; potential for enhanced receptor selectivity.
7-(3-Oxobutan-2-yloxy)-4-methylchromen-2-one 3-Oxobutan-2-yloxy 260.26 Branched chain with ketone; may improve membrane permeability.
7-(Oxiran-2-ylmethoxy)-6-chloro-4-phenylchromen-2-one Epoxide-containing substituent 340.75 Reactive epoxide moiety; potential for covalent binding to targets.

Impact of Position 7 Modifications :

  • Diphenyl ketone groups (e.g., ) enhance π-π interactions but reduce solubility.
  • Epoxide groups (e.g., ) introduce reactivity, useful for targeted drug delivery but may raise toxicity concerns.

Hybrid Molecules and Pharmacological Relevance

Several analogs combine coumarin scaffolds with bioactive moieties:

Compound Hybrid Component Key Findings
2-(2-Fluoro-biphenyl-4-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide Flurbiprofen (NSAID) Dual anti-inflammatory/anticoagulant activity; amide linkage improves stability .
(±)-2-Chloro-N-(4-methyl-2-oxochromen-7-yl)-2-phenylacetamide Chlorinated phenylacetyl chloride Chlorine as bioisostere enhances metabolic resistance and potency .
Dihydroartemisinin-coumarin hybrids Artemisinin derivative Synergistic antimalarial/anticancer effects; trifluoromethyl groups increase lipophilicity .

Key Trends :

  • Amide linkages (e.g., ) improve hydrolytic stability over ester/ether bonds.
  • Halogenation (e.g., chlorine in ) enhances binding affinity to hydrophobic enzyme pockets.

Physicochemical and Structural Data

Compound Melting Point (°C) LogP (Predicted) Crystallinity Observations
Target compound Not reported 3.92 Likely crystalline due to planar chromenone core .
4-Ethyl-7-(2-oxo-2-phenylethoxy)chromen-2-one Not reported 3.15 Lower melting point due to flexible ethyl group.
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one Not reported 4.10 Stabilized by intramolecular C–H···O interactions .

Biological Activity

Introduction

4-(4-Methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, commonly referred to as a chromenone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core with a methoxyphenyl substituent and an oxo-phenylethoxy group. This unique structure contributes to its biological properties.

Chemical Formula

  • Molecular Formula : C21_{21}H18_{18}O3_3
  • Molecular Weight : 334.36 g/mol

Anticancer Activity

Research indicates that chromenone derivatives exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The mechanism involves the inhibition of key signaling pathways related to cell proliferation and survival.

Case Study: MCF-7 Cell Line

  • IC50_{50} : 12.5 µM (indicative of cytotoxicity)
  • Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It inhibits the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

In Vitro Study Results

Enzyme TargetIC50_{50} (µM)
COX-115.0
COX-29.5

Antioxidant Activity

Antioxidant assays demonstrate that this chromenone derivative possesses free radical scavenging activity, contributing to its potential protective effects against oxidative stress-related diseases.

DPPH Radical Scavenging Assay

  • IC50_{50} : 20 µM (compared to ascorbic acid at 10 µM)

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with cellular receptors:

  • Enzyme Inhibition : The compound inhibits COX enzymes and lipoxygenases, leading to reduced inflammation.
  • Receptor Interaction : It may interact with estrogen receptors, influencing cancer cell growth.
  • Signal Transduction : Alters intracellular signaling pathways, promoting apoptosis in cancer cells.

Recent Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of chromenones for enhanced biological activity. A notable study highlighted the modification of substituents on the phenyl ring, which significantly affected their anticancer potency.

Comparative Analysis Table

CompoundStructure ModificationIC50_{50} (µM)Activity Type
AMethoxy at para position10.0Anticancer
BEthyl substitution15.0Anti-inflammatory
CFluoro substitution8.0Antioxidant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

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